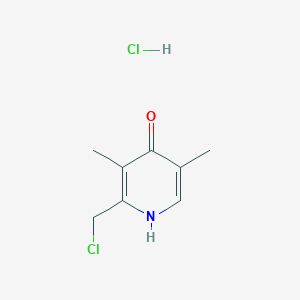
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride
描述
This usually includes the compound’s systematic name, its synonyms, and its structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the compound’s structure.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, etc.科学研究应用
Dehydrogenative Coupling and Hydrogallation
- Dehydrogenative Ga-Ga Coupling : In a study by Nogai and Schmidbaur (2004), a complex of 3,5-dimethylpyridine underwent dehydrogenative Ga−Ga coupling, demonstrating its potential in forming dinuclear products with specific symmetries (Nogai & Schmidbaur, 2004).
Synthesis Improvements
- Improvement in Synthesis : Liang (2007) achieved good yield in synthesizing 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine using a selective chlorinating reagent, highlighting advancements in synthesis techniques (Liang, 2007).
- Synthesis Methodology : Dai Gui (2004) described the synthesis of the title compound from 2,3,5-trimethylpyridine, providing a detailed synthesis route and overall yield percentage (Dai Gui, 2004).
Structural and Spectroscopic Analysis
- Crystal Structures and Spectroscopic Properties : Ma et al. (2018) studied the crystal structures and spectroscopic properties of 2-(chloromethyl)-pyridine derivatives, contributing valuable data to structural chemistry (Ma et al., 2018).
Organometallic Complexes
- C,N-Chelated Rhodium(III) Complexes : Shinkawa et al. (1995) explored oxidative-addition reactions of 2-(chloromethyl)pyridines with rhodium complexes, contributing to the understanding of organometallic chemistry (Shinkawa et al., 1995).
- Copper(I) Complexes with N,N',S-donor Ligand : Gennari et al. (2007) synthesized Cu(I) complexes using 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, demonstrating its utility in forming organometallic compounds (Gennari et al., 2007).
Catalysis and Polymerization
- Catalysts for Ethylene Oligomerization : Nyamato et al. (2014) studied metal complexes derived from 2-(chloromethyl)pyridines as catalysts in ethylene oligomerization, showcasing its application in catalysis (Nyamato et al., 2014).
安全和危害
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
未来方向
This could involve potential applications of the compound, areas for further research, etc.
属性
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-5-4-10-7(3-9)6(2)8(5)11;/h4H,3H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIZGTNVZBMWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3,5-dimethylpyridin-4(1H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418564.png)
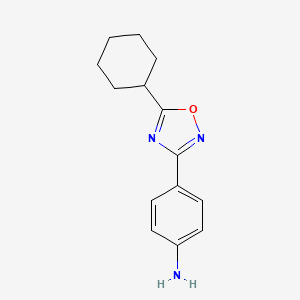
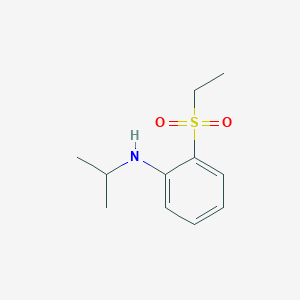
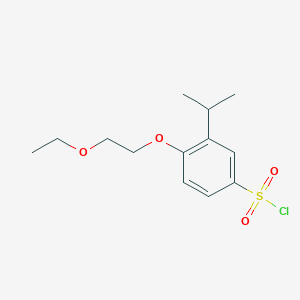
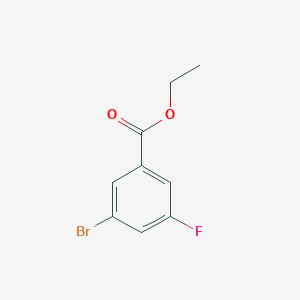
amine](/img/structure/B1418571.png)
![methyl 3-[(2H-1,3-benzodioxol-5-yl)amino]butanoate](/img/structure/B1418574.png)
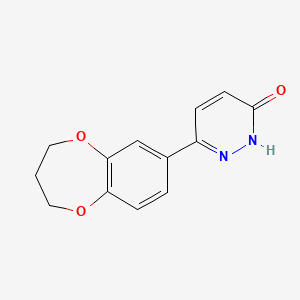
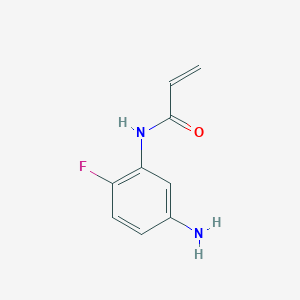
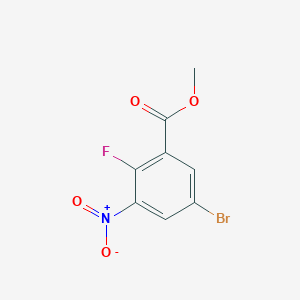
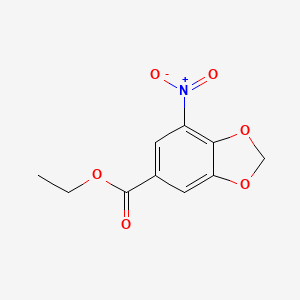
![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)